molecular formula C20H18ClFN2O2 B3042447 1-(3-Chloro-4-fluorophenyl)-3-(4-isobutylphenyl)-1H-pyrazole-5-carboxylic acid CAS No. 618102-96-8

1-(3-Chloro-4-fluorophenyl)-3-(4-isobutylphenyl)-1H-pyrazole-5-carboxylic acid

Katalognummer: B3042447
CAS-Nummer: 618102-96-8
Molekulargewicht: 372.8 g/mol
InChI-Schlüssel: VCZCFRRBQXGYIO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Origins and Early Applications

The pyrazole nucleus, a five-membered heterocycle with two adjacent nitrogen atoms, first gained prominence in 1959 with the isolation of 1-pyrazolyl-alanine from watermelon seeds. This discovery revealed nature’s utilization of pyrazole motifs, spurring synthetic efforts to harness their pharmacological potential. The 1887 synthesis of antipyrine (phenazone), a pyrazole derivative with analgesic and antipyretic properties, marked the scaffold’s first therapeutic application. Early 20th-century developments focused on non-steroidal anti-inflammatory drugs (NSAIDs), culminating in phenylbutazone (1949) and later derivatives like tepoxalin, which demonstrated improved cyclooxygenase (COX) inhibition selectivity.

Modern Therapeutic Advancements

Post-2000 drug discovery efforts transformed pyrazole into a privileged scaffold across therapeutic domains. Table 1 highlights key milestones:

Table 1. Representative Pyrazole-Based Pharmaceuticals and Their Applications

Drug Name Therapeutic Area Key Structural Features
Celecoxib COX-2 Inhibition Trifluoromethyl group at C4
Crizotinib Anticancer (ALK inhibitor) Difluoro-substituted pyridine linkage
Baricitinib JAK Inhibition Cyanophenyl substitution at N1
Zavegepant Migraine (CGRP antagonist) Indazole core with fluorinated sidechain

The 2020s witnessed accelerated development, with 14 pyrazole-containing drugs approved between 2016-2023, including lenacapavir (HIV capsid inhibitor) and pralsetinib (RET kinase inhibitor). These advances reflect pyrazole’s versatility in accommodating diverse substituents while maintaining favorable pharmacokinetic profiles.

Eigenschaften

IUPAC Name

2-(3-chloro-4-fluorophenyl)-5-[4-(2-methylpropyl)phenyl]pyrazole-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18ClFN2O2/c1-12(2)9-13-3-5-14(6-4-13)18-11-19(20(25)26)24(23-18)15-7-8-17(22)16(21)10-15/h3-8,10-12H,9H2,1-2H3,(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCZCFRRBQXGYIO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC1=CC=C(C=C1)C2=NN(C(=C2)C(=O)O)C3=CC(=C(C=C3)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18ClFN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801126029
Record name 1-(3-Chloro-4-fluorophenyl)-3-[4-(2-methylpropyl)phenyl]-1H-pyrazole-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801126029
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

372.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

618102-96-8
Record name 1-(3-Chloro-4-fluorophenyl)-3-[4-(2-methylpropyl)phenyl]-1H-pyrazole-5-carboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=618102-96-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(3-Chloro-4-fluorophenyl)-3-[4-(2-methylpropyl)phenyl]-1H-pyrazole-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801126029
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(3-CHLORO-4-FLUOROPHENYL)-3-(4-ISOBUTYLPHENYL)-1H-PYRAZOLE-5-CARBOXYLIC ACID
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Vorbereitungsmethoden

The synthesis of 1-(3-Chloro-4-fluorophenyl)-3-(4-isobutylphenyl)-1H-pyrazole-5-carboxylic acid typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the pyrazole ring, followed by the introduction of the chloro, fluoro, and isobutylphenyl substituents. Common reaction conditions include the use of strong bases, such as sodium hydride or potassium tert-butoxide, and solvents like dimethylformamide (DMF) or tetrahydrofuran (THF). Industrial production methods may involve optimization of these reactions to achieve higher yields and purity.

Analyse Chemischer Reaktionen

1-(3-Chloro-4-fluorophenyl)-3-(4-isobutylphenyl)-1H-pyrazole-5-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups.

    Substitution: The chloro and fluoro substituents on the phenyl ring can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols, forming new substituted derivatives.

Wissenschaftliche Forschungsanwendungen

    Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: The compound has been investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and inflammatory disorders.

    Industry: It may be used in the development of new materials and chemical products due to its unique chemical properties.

Wirkmechanismus

The mechanism of action of 1-(3-Chloro-4-fluorophenyl)-3-(4-isobutylphenyl)-1H-pyrazole-5-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity. For example, it could inhibit the activity of certain enzymes involved in inflammatory pathways, leading to reduced inflammation. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Vergleich Mit ähnlichen Verbindungen

Halogenated Phenyl Substitutions

  • 1-(2-Chlorophenyl)-3-(4-isobutylphenyl)-1H-pyrazole-5-carboxylic acid (CID 5094292)

    • Key Difference : The 1-position substituent is a 2-chlorophenyl group instead of 3-chloro-4-fluorophenyl.
    • Impact : The absence of fluorine and the para-chloro substitution may reduce electronegativity and alter binding affinity in biological targets. Molecular formula: C₂₀H₁₉ClN₂O₂ .
  • 1-(4-Chlorophenyl)-3-(2,4-dichloro-5-fluorophenyl)-1H-pyrazole-5-carboxylic acid (CAS 618382-92-6) Key Difference: The 3-position substituent is a 2,4-dichloro-5-fluorophenyl group. Molecular formula: C₁₆H₉Cl₃FN₂O₂ .

Functional Group Modifications

  • 1-(4-Chlorophenyl)-4-(2-hydroxyethyl)-5-oxo-2,5-dihydro-1H-pyrazole-3-carboxylic acid (CAS 1210492-11-7)

    • Key Difference : The pyrazole ring is partially saturated (2,5-dihydro), with a ketone at position 5 and a hydroxyethyl group at position 3.
    • Impact : The hydroxyethyl group increases polarity, improving aqueous solubility but possibly reducing membrane permeability. Molecular formula: C₁₂H₁₁ClN₂O₄ .
  • 1-(3-Chloro-4-fluorophenyl)-3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1H-pyrazole-5-carboxylic acid (CAS 618383-07-6) Key Difference: The 3-position substituent is a dihydrobenzodioxin group instead of 4-isobutylphenyl. Molecular formula: C₁₉H₁₃ClFN₂O₄ .

Physicochemical Properties

Compound (CAS/CID) Molecular Formula Molecular Weight Predicted logP* Key Substituents
Target Compound C₂₀H₁₈ClFN₂O₂ 372.82 ~4.2 3-Cl-4-F-phenyl, 4-isobutylphenyl
CID 5094292 C₂₀H₁₉ClN₂O₂ 354.83 ~4.5 2-Cl-phenyl, 4-isobutylphenyl
CAS 618382-92-6 C₁₆H₉Cl₃FN₂O₂ 402.61 ~5.1 2,4-diCl-5-F-phenyl, 4-Cl-phenyl
CAS 1210492-11-7 C₁₂H₁₁ClN₂O₄ 282.68 ~1.8 4-Cl-phenyl, hydroxyethyl, ketone
CAS 618383-07-6 C₁₉H₁₃ClFN₂O₄ 393.77 ~3.0 3-Cl-4-F-phenyl, dihydrobenzodioxin

*logP values estimated using fragment-based methods.

  • Lipophilicity : The target compound’s isobutyl group contributes to higher logP (~4.2) compared to analogues with polar groups (e.g., hydroxyethyl in CAS 1210492-11-7, logP ~1.8).

Biologische Aktivität

1-(3-Chloro-4-fluorophenyl)-3-(4-isobutylphenyl)-1H-pyrazole-5-carboxylic acid, with the CAS number 618102-96-8, is a synthetic organic compound belonging to the class of pyrazole carboxylic acids. Its molecular formula is C20_{20}H18_{18}ClFN2_2O2_2, and it has a molecular weight of 372.83 g/mol. The compound features a pyrazole ring substituted with chloro, fluoro, and isobutylphenyl groups, which contribute to its biological activity.

Synthesis and Properties

The synthesis of this compound typically involves multi-step organic reactions, starting with the preparation of the pyrazole ring followed by the introduction of various substituents. Common reagents include strong bases like sodium hydride and solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF) .

The biological activity of 1-(3-Chloro-4-fluorophenyl)-3-(4-isobutylphenyl)-1H-pyrazole-5-carboxylic acid is primarily attributed to its interaction with specific molecular targets, particularly enzymes and receptors involved in inflammatory pathways. Preliminary studies suggest that this compound may inhibit certain enzymes linked to inflammation, leading to potential therapeutic effects in conditions characterized by excessive inflammatory responses .

Anticancer Activity

Recent research highlights the anticancer potential of this compound. In vitro studies have demonstrated that it can induce apoptosis in cancer cell lines such as MCF-7. For example, flow cytometry results indicated that treatment with this compound resulted in significant apoptosis at varying dosages . Furthermore, in vivo studies on tumor-bearing mice showed that administration of this compound suppressed tumor growth effectively .

Comparison with Related Compounds

To better understand its efficacy, 1-(3-Chloro-4-fluorophenyl)-3-(4-isobutylphenyl)-1H-pyrazole-5-carboxylic acid can be compared with other pyrazole derivatives:

Compound NameKey DifferencesBiological Activity
1-(3-Chloro-4-fluorophenyl)-3-phenyl-1H-pyrazole-5-carboxylic acidLacks isobutyl groupReduced reactivity
1-(3-Chloro-4-fluorophenyl)-3-(4-methylphenyl)-1H-pyrazole-5-carboxylic acidMethyl group instead of isobutylAltered steric properties
1-(3-Chloro-4-fluorophenyl)-3-(4-tert-butylphenyl)-1H-pyrazole-5-carboxylic acidTert-butyl group adds steric hindrancePotentially reduced interaction with targets

This table illustrates how variations in substituents can influence both chemical reactivity and biological activity .

Case Studies and Research Findings

Several case studies have explored the efficacy and safety profile of this compound:

  • Study on Apoptosis Induction : A study published in MDPI reported that treatment with this compound led to a dose-dependent increase in apoptosis markers in MCF-7 cells, indicating its potential as an anticancer agent .
  • In Vivo Tumor Growth Suppression : In experiments involving mice with induced tumors, administration of the compound resulted in significant suppression of tumor growth compared to untreated controls, suggesting its potential utility in cancer therapy .
  • Enzyme Inhibition Studies : Additional studies focused on the inhibition of specific enzymes involved in inflammatory processes showed promising results, indicating a pathway through which this compound may exert anti-inflammatory effects .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing 1-(3-chloro-4-fluorophenyl)-3-(4-isobutylphenyl)-1H-pyrazole-5-carboxylic acid?

  • Methodology : Multi-step synthesis involving condensation of substituted phenyl precursors with a pyrazole core template. For example, analogous compounds (e.g., O-1302) were synthesized via stepwise functionalization of the pyrazole ring, starting with 5-phenyl-1-pentanol and introducing halogenated aryl groups via Suzuki coupling or nucleophilic substitution . Key steps include protecting group strategies for the carboxylic acid moiety and purification via column chromatography.

Q. How can single-crystal X-ray diffraction (XRD) be applied to confirm the molecular structure of this compound?

  • Methodology : Use SHELX software (e.g., SHELXL) for crystallographic refinement. Small-molecule crystals are grown via slow evaporation, and diffraction data collected at 294 K. Structural validation involves analyzing bond lengths, angles, and R-factors (e.g., R = 0.072, wR = 0.181 for related pyrazole-carboxylic acid derivatives) . Discrepancies in torsion angles may indicate conformational flexibility in the pyrazole ring .

Q. What safety precautions are required when handling this compound in the laboratory?

  • Methodology : Follow GHS safety protocols for pyrazole derivatives. Use respiratory protection, nitrile gloves, and eye/face shields. Avoid contact with strong oxidizers due to potential decomposition into hazardous gases (e.g., carbon oxides, nitrogen oxides). Store in airtight containers under inert gas to prevent hydrolysis .

Advanced Research Questions

Q. What challenges arise during crystallographic refinement of halogenated pyrazole-carboxylic acid derivatives, and how can they be addressed?

  • Methodology : Halogen atoms (Cl, F) introduce electron density artifacts and disorder in crystal lattices. Strategies include:

  • Using high-resolution data (d-spacing < 1.0 Å) to resolve overlapping peaks.
  • Applying twin refinement in SHELXL for twinned crystals.
  • Incorporating anisotropic displacement parameters for heavy atoms to model thermal motion .

Q. How do the electronic effects of the 3-chloro-4-fluorophenyl and 4-isobutylphenyl substituents influence the compound’s reactivity?

  • Methodology : Computational studies (DFT) combined with experimental data. The electron-withdrawing Cl/F groups stabilize the pyrazole ring via inductive effects, reducing electrophilic substitution reactivity. The bulky isobutyl group sterically hinders nucleophilic attack at the 3-position, directing functionalization to the 5-carboxylic acid site. Comparative studies with analogs (e.g., trifluoromethyl-substituted pyrazoles) show altered regioselectivity in cross-coupling reactions .

Q. What strategies are effective in analyzing structure-activity relationships (SAR) for pyrazole-carboxylic acid derivatives in biological assays?

  • Methodology :

  • Synthetic diversification : Introduce bioisosteres (e.g., replacing Cl with CF₃) to assess pharmacological profiles.
  • Crystallographic docking : Map the carboxylic acid group’s interaction with target proteins (e.g., carbonic anhydrase isoforms) using PDB structures .
  • Pharmacokinetic profiling : Measure logP and solubility to correlate substituent hydrophobicity with membrane permeability .

Q. How can computational modeling predict the stability of this compound under varying pH conditions?

  • Methodology : Use molecular dynamics (MD) simulations with explicit solvent models (e.g., AMBER). The carboxylic acid group’s pKa (~3.5) predicts deprotonation in physiological pH, increasing solubility. MD trajectories reveal aggregation tendencies in acidic environments due to protonation of the pyrazole nitrogen. Validate predictions via HPLC stability testing at pH 2–9 .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(3-Chloro-4-fluorophenyl)-3-(4-isobutylphenyl)-1H-pyrazole-5-carboxylic acid
Reactant of Route 2
Reactant of Route 2
1-(3-Chloro-4-fluorophenyl)-3-(4-isobutylphenyl)-1H-pyrazole-5-carboxylic acid

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.